(3-Methoxybenzyl)hydrazine chemical properties and structure
(3-Methoxybenzyl)hydrazine chemical properties and structure
An In-depth Technical Guide to (3-Methoxybenzyl)hydrazine: Properties, Synthesis, and Applications in Drug Discovery
Introduction
(3-Methoxybenzyl)hydrazine is a substituted hydrazine derivative that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a bifunctional molecule, it possesses both a nucleophilic hydrazine moiety and a lipophilic methoxybenzyl group. This unique combination makes it a versatile building block for the synthesis of complex heterocyclic scaffolds, which are prevalent in a wide array of biologically active compounds. The methoxy group, positioned at the meta-position of the benzene ring, critically influences the molecule's electronic properties and conformational flexibility, allowing for nuanced interactions with biological targets.
This guide, prepared from the perspective of a Senior Application Scientist, aims to provide researchers, chemists, and drug development professionals with a comprehensive technical overview of (3-Methoxybenzyl)hydrazine. We will delve into its core chemical properties, established synthetic routes, characteristic reactivity, and its demonstrated utility in the creation of novel therapeutic agents. The information presented herein is synthesized from established chemical literature and supplier technical data, providing a robust foundation for its practical application in the laboratory.
Section 1: Physicochemical and Structural Properties
The fundamental physical and chemical properties of a compound are critical for its handling, reaction setup, and integration into drug development workflows. (3-Methoxybenzyl)hydrazine is most commonly supplied and handled as its hydrochloride salt to improve stability and ease of use.
Chemical Structure
The structure consists of a hydrazine group (-NHNH₂) attached to a methylene bridge, which in turn is connected to a benzene ring substituted with a methoxy group (-OCH₃) at the meta (3) position.
Caption: Chemical structure of (3-Methoxybenzyl)hydrazine.
Physicochemical Data
The properties of (3-Methoxybenzyl)hydrazine, particularly its hydrochloride salt, are summarized in the table below. These values are crucial for determining appropriate solvents, reaction temperatures, and storage conditions.
| Property | Value | Source |
| IUPAC Name | (3-methoxyphenyl)methylhydrazine;hydrochloride | AK Scientific, Inc.[1] |
| CAS Number | 39232-91-2 (for Hydrochloride salt) | ChemScene[2] |
| Molecular Formula | C₈H₁₃ClN₂O | PubChem |
| Molecular Weight | 188.65 g/mol | PubChem[3] |
| Appearance | Solid / Purple powder | ECHEMI[4] |
| Melting Point | 142 °C | Sigma-Aldrich |
| Boiling Point | 275.3 °C at 760 mmHg | Sigma-Aldrich[5] |
| Topological Polar Surface Area (TPSA) | 47.3 Ų | PubChem[3] |
| Solubility | Soluble in water | NOAA[6] |
| Storage Conditions | 4°C, stored under nitrogen | ChemScene[2] |
Section 2: Spectral Analysis
Spectroscopic data is essential for the structural confirmation and purity assessment of (3-Methoxybenzyl)hydrazine. Below is a summary of expected and reported spectral characteristics.
| Spectroscopy | Characteristic Peaks / Signals |
| ¹H NMR | - Ar-H (Aromatic Protons): Multiplet signals expected in the range of ~6.8-7.3 ppm. - -OCH₃ (Methoxy Protons): A sharp singlet around 3.8 ppm.[7] - -CH₂- (Benzyl Protons): A singlet around 4.0 ppm. - -NHNH₂ (Hydrazine Protons): Broad signals that may be exchangeable with D₂O. |
| ¹³C NMR | - Ar-C (Aromatic Carbons): Signals in the ~110-160 ppm region. The carbon attached to the methoxy group (C-O) would be significantly downfield. - -OCH₃ (Methoxy Carbon): A signal around 55 ppm.[8] - -CH₂- (Benzyl Carbon): A signal in the aliphatic region, likely ~50-60 ppm. |
| FT-IR (KBr) | - N-H Stretch: Broad bands in the region of 3100-3400 cm⁻¹. - C-H Stretch (Aromatic/Aliphatic): Signals around 2850-3100 cm⁻¹. - C=C Stretch (Aromatic): Peaks around 1500-1600 cm⁻¹.[8] - C-O Stretch (Ether): A strong band around 1250 cm⁻¹.[7] |
| Mass Spec. (MS) | - Molecular Ion Peak (M⁺): For the free base (C₈H₁₂N₂O), the expected m/z is ~152.10. Fragmentation would likely involve the loss of the hydrazine group or cleavage at the benzyl position. |
Section 3: Synthesis and Manufacturing
The synthesis of substituted hydrazines like (3-Methoxybenzyl)hydrazine can be approached through several established organic chemistry transformations. A prevalent and reliable method involves the reaction of a benzyl halide with hydrazine hydrate. This pathway is favored for its operational simplicity and the ready availability of starting materials.
Synthetic Workflow
The causality behind this experimental choice lies in the high nucleophilicity of hydrazine, which readily displaces the halide from the 3-methoxybenzyl chloride in an Sₙ2 reaction. The use of an excess of hydrazine hydrate is crucial; it not only drives the reaction to completion but also minimizes the formation of the undesired bis-substituted side product. The final step involves acidification to precipitate the more stable hydrochloride salt, which facilitates isolation and purification.
Caption: General workflow for the synthesis of (3-Methoxybenzyl)hydrazine HCl.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating purification and characterization to ensure the final product meets required specifications.
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Reaction Setup: To a solution of 3-methoxybenzyl chloride (1.0 eq) in ethanol (10 mL/g) in a round-bottom flask equipped with a magnetic stirrer, add hydrazine hydrate (5.0 eq) dropwise at 0 °C.
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Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting benzyl chloride is fully consumed.
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Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction (Optional Purification): The resulting residue can be redissolved in dichloromethane (DCM) and washed with water to remove excess hydrazine hydrate. The organic layer is then dried over anhydrous sodium sulfate.
-
Salt Formation and Isolation: The solvent (DCM) is removed, and the crude free base is dissolved in a minimal amount of diethyl ether. A solution of HCl in diethyl ether is added dropwise with stirring until precipitation is complete.
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Purification: The resulting white or off-white solid is collected by vacuum filtration, washed with cold diethyl ether to remove any non-polar impurities, and dried under vacuum.
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Validation: The final product's identity and purity should be confirmed using standard analytical techniques (¹H NMR, LC-MS, and melting point analysis) and compared against reference data.
Section 4: Chemical Reactivity and Synthetic Utility
The synthetic value of (3-Methoxybenzyl)hydrazine stems from the reactivity of its terminal -NH₂ group. It is a potent nucleophile and a key synthon for constructing nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.
Key Reaction Pathways
-
Hydrazone Formation: The most fundamental reaction is condensation with aldehydes or ketones to form stable hydrazones. This reaction is often the first step in more complex transformations.
-
Fischer Indole Synthesis: Reaction with a ketone under acidic conditions can lead to the formation of an indole ring, a core structure in many pharmaceuticals.
-
Pyrazole Synthesis: Condensation with 1,3-dicarbonyl compounds provides a direct route to substituted pyrazoles, another important heterocyclic motif in drug design.[9]
Caption: Key reaction pathways utilizing (3-Methoxybenzyl)hydrazine.
The hydrazine moiety is a versatile precursor for a wide range of organic syntheses, particularly in the formation of heterocyclic compounds that are significant in pharmaceuticals and agrochemicals.[9]
Section 5: Applications in Drug Development
The true value of (3-Methoxybenzyl)hydrazine is realized in its application as a structural component of bioactive molecules. Hydrazide and hydrazone derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[10][11]
-
Scaffold for Bioactive Molecules: The molecule serves as a key intermediate for synthesizing compounds that are screened for various therapeutic targets. The methoxybenzyl group can fit into hydrophobic pockets of enzymes or receptors, while the hydrazine portion provides a handle for further derivatization to optimize potency and pharmacokinetic properties.
-
Precursor to Heterocycles: As detailed in the reactivity section, its role as a precursor to pyrazoles, indoles, and other heterocycles is paramount.[9] Many FDA-approved drugs contain these core structures, and (3-Methoxybenzyl)hydrazine provides a reliable entry point for creating novel analogs for drug discovery campaigns. For example, hydrazine derivatives are precursors to pharmaceuticals like fluconazole and anastrozole.[9]
-
Modulation of Physicochemical Properties: The 3-methoxy group provides a balance of lipophilicity and polarity. It can participate in hydrogen bonding as an acceptor and its metabolic fate (O-demethylation) can be a tool for prodrug strategies.
Section 6: Safety and Handling
As with all hydrazine derivatives, (3-Methoxybenzyl)hydrazine and its salts must be handled with appropriate care. The information below is aggregated from publicly available Safety Data Sheets (SDS).
GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement | Source |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | GHS07 | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | AK Scientific, Inc.[1] |
| H302: Harmful if swallowed. | Sigma-Aldrich |
Safe Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[1] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1] Avoid breathing dust, fumes, or vapors.[1] Wash hands thoroughly after handling.[1]
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances and sources of ignition.[1] For long-term stability, storage at 4°C under a nitrogen atmosphere is recommended.[2]
-
First Aid:
-
In case of eye contact: Immediately flush eyes with running water for at least 15 minutes.[1]
-
In case of skin contact: Immediately wash skin with plenty of soap and water.[12]
-
If inhaled: Move the person to fresh air.[1]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical advice.[1]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[12]
Conclusion
(3-Methoxybenzyl)hydrazine is a high-value chemical intermediate with a well-defined profile of properties, reactivity, and safety. Its utility in constructing diverse and complex molecular architectures, particularly nitrogen-containing heterocycles, makes it an indispensable tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its synthesis, handling requirements, and chemical reactivity, as outlined in this guide, enables its effective and safe application in the laboratory, paving the way for the development of next-generation therapeutics.
References
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- Fisher Scientific. (2025). 3-Methoxyphenylhydrazine hydrochloride SAFETY DATA SHEET.
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PubChem. (2025). (3-Methoxyphenyl)hydrazine. National Center for Biotechnology Information. Retrieved from [Link].
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PubChem. (2025). 3-Methoxyphenylhydrazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link].
- ECHEMI. (n.d.). (3-Methoxyphenyl)hydrazine hydrochloride Formula - 39232-91-2.
- Benchchem. (2025). Comparative Analysis of 3,4,5-Trimethoxy-benzyl-hydrazine Analogs: A Guide for Researchers.
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- The Royal Society of Chemistry. (2015). Supporting Information (Experimental details for Table 1, entries 2–13). Retrieved from The Royal Society of Chemistry website.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Chem-Impex International. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). N-(3-Methoxybenzyl)hydrazine.
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SpectraBase. (2025). (3-Methoxyphenyl)hydrazine. John Wiley & Sons, Inc. Retrieved from [Link].
- Anaxopore. (2023). FM67093 - Safety Data Sheet.
- BOC Sciences. (n.d.). The Role of (4-Methoxybenzyl)hydrazine Dihydrochloride in Modern Synthesis.
- ChemScene. (n.d.). (3-Methoxyphenyl)hydrazine hydrochloride | 39232-91-2.
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Gomes, P. A. T. M., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. Retrieved from [Link].
- ChemicalBook. (n.d.). 3-HYDROXY-4-METHOXY-BENZYL-HYDRAZINE | 804429-21-8.
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Wikipedia. (n.d.). Hydrazine. Retrieved from [Link].
- MDPI. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies.
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